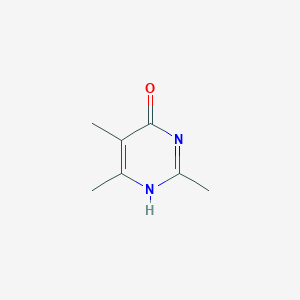

2,5,6-trimethyl-1H-pyrimidin-4-one

Description

BenchChem offers high-quality 2,5,6-trimethyl-1H-pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,6-trimethyl-1H-pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5,6-trimethyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-5(2)8-6(3)9-7(4)10/h1-3H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXKUCQZIIOIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=NC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=NC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2,5,6-Trimethyl-1H-pyrimidin-4-one

Topic: 2,5,6-Trimethyl-1H-pyrimidin-4-one Basic Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Definition

2,5,6-Trimethyl-1H-pyrimidin-4-one (CAS: 89943-15-7) is a substituted pyrimidine derivative serving as a critical heterocyclic scaffold in medicinal chemistry. It is widely utilized as an intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors, Bax inhibitors, and other pharmaceutical agents targeting nucleotide binding sites.

While the IUPAC name implies a specific tautomer (1H-one), the molecule exists in a dynamic equilibrium between lactam (keto) and lactim (enol) forms. In the solid state and polar solvents, the pyrimidin-4(3H)-one or pyrimidin-4(1H)-one tautomers are generally favored over the 4-hydroxypyrimidine form due to the stability of the amide-like resonance.

Structural Identity

-

Systematic Name: 2,5,6-Trimethylpyrimidin-4(3H)-one (often used interchangeably with 1H-one and 4-ol forms)

-

Common Synonyms: 2,5,6-Trimethyl-4-hydroxypyrimidine; 2,5,6-Trimethyl-4-pyrimidinol

-

Molecular Formula: C₇H₁₀N₂O

Physicochemical Profile

The following data consolidates experimental values and high-confidence predictive models for the compound.

| Property | Value / Description | Note |

| Molecular Weight | 138.17 g/mol | Monoisotopic mass: 138.079 |

| Appearance | White to off-white crystalline solid | Powder form |

| Melting Point | 174 – 176 °C | Experimental [1, 2] |

| Solubility | Soluble in DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane) |

| pKa (Acidic) | ~9.0 – 9.5 (NH deprotonation) | Predicted based on 4-pyrimidinone core |

| pKa (Basic) | ~2.5 – 3.2 (N-protonation) | Predicted; C-methyls slightly increase basicity vs. core |

| LogP | ~0.5 – 0.8 | Moderate lipophilicity |

| H-Bond Donors | 1 (NH / OH) | Tautomer dependent |

| H-Bond Acceptors | 2 (N, O) |

Structural Characterization & Tautomerism

Understanding the tautomeric state is vital for docking studies and reactivity prediction. The "1H" designation in the title refers to one of the two possible keto tautomers.

Tautomeric Equilibrium

The molecule equilibrates between three primary forms:

-

1H-keto form: Proton on N1.

-

3H-keto form: Proton on N3 (often the most stable for 4-pyrimidinones).

-

4-hydroxy form (enol): Aromatic pyrimidine ring (favored in gas phase or rare non-polar conditions).

Figure 1: Tautomeric equilibrium of 2,5,6-trimethylpyrimidin-4-one. The 3H-keto form is typically the dominant species in solution.

Spectroscopic Signatures

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~12.0 ppm (s, 1H): Broad singlet corresponding to the NH/OH proton (exchangeable).

-

δ ~2.1 – 2.4 ppm (s, 9H): Three distinct singlets corresponding to the methyl groups at C2, C5, and C6. Note: The C5-Me is often slightly upfield due to shielding compared to C2-Me and C6-Me.

-

-

MS (ESI):

-

[M+H]⁺: m/z 139.1.

-

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing 2,5,6-trimethyl-1H-pyrimidin-4-one involves the condensation of an amidine with a β-keto ester. This route is preferred for its scalability and atom economy.

Reaction Scheme

Reagents: Acetamidine Hydrochloride + Ethyl 2-methylacetoacetate. Catalyst/Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe). Solvent: Ethanol (EtOH).[4]

Figure 2: Condensation pathway for the synthesis of the pyrimidinone scaffold.

Detailed Protocol (Bench Scale)

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (1.2 eq) in anhydrous Ethanol to generate Sodium Ethoxide in situ.

-

Addition: Add Acetamidine Hydrochloride (1.0 eq) to the solution and stir for 15 minutes at room temperature to liberate the free amidine base.

-

Condensation: Dropwise add Ethyl 2-methylacetoacetate (1.0 eq) over 20 minutes.

-

Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 4–6 hours. Monitoring by TLC (MeOH/DCM) should show the disappearance of the ester.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol.

-

Dissolve the residue in a minimum amount of water.

-

Neutralize/Acidify carefully with dilute HCl or Acetic Acid to pH ~6–7 to precipitate the product.

-

-

Purification: Filter the white precipitate, wash with cold water, and recrystallize from Ethanol/Water or Acetone if necessary.

-

Yield: Typical yields range from 70% to 85%.

Reactivity & Applications

Functionalization

The 2,5,6-trimethyl-1H-pyrimidin-4-one scaffold contains specific sites for chemical modification:

-

C4-Position (Chlorination): Treatment with phosphoryl chloride (POCl₃) converts the carbonyl oxygen to a chlorine atom, yielding 4-chloro-2,5,6-trimethylpyrimidine . This is a key intermediate for S_NAr reactions to introduce amines or alkoxides [3].

-

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) typically results in N-alkylation (N1 or N3), though O-alkylation can occur depending on conditions (hard vs. soft electrophiles).

Medicinal Chemistry Applications[7][10]

-

Bax Inhibitors: Derivatives of this scaffold have been identified in patent literature (e.g., WO2021002986A2) as inhibitors of Bax (Bcl-2-associated X protein), preventing apoptosis in neurodegenerative models [3].

-

Kinase Inhibition: The pyrimidine core mimics the purine base of ATP, making it a privileged scaffold for designing ATP-competitive kinase inhibitors.

Safety & Handling (MSDS Summary)

-

GHS Classification: Warning.[5]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

-

Storage: Store in a cool, dry place. Hygroscopic tendencies may apply; keep container tightly closed.

References

-

Sigma-Aldrich. Product Specification: 2,5,6-Trimethylpyrimidin-4-ol (CAS 89943-15-7).Link

-

AK Scientific. Product Catalog: 2,5,6-Trimethylpyrimidin-4-ol.[1]Link

-

Reyna, N. et al. Bax inhibitors and uses thereof. WO Patent 2021002986A2, 2021. (Describes synthesis and biological application of the title compound). Link

Sources

- 1. 73249-89-5|4-Hydroxy-6-methylpyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]

- 2. trimethylpyrimidin-4-ol | 89943-15-7 [sigmaaldrich.com]

- 3. 89943-15-7|2,5,6-Trimethylpyrimidin-4-ol|BLD Pharm [bldpharm.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 2,5,6-Trimethylthieno 2,3-d pyrimidin-4(3H)-one 18593-45-8 [sigmaaldrich.com]

Physicochemical Characteristics and Application Profiling of 2,5,6-Trimethyl-1H-pyrimidin-4-one

Executive Summary

2,5,6-Trimethyl-1H-pyrimidin-4-one (CAS 89943-15-7), frequently indexed under its enol tautomer 2,5,6-trimethylpyrimidin-4-ol , is a highly versatile heterocyclic building block. In modern drug discovery, this pyrimidine scaffold has transitioned from a simple structural intermediate to a critical core in the development of highly potent anti-apoptotic therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, tautomeric dynamics, synthetic methodologies, and its pivotal role in the synthesis of next-generation Bax inhibitors.

Molecular Architecture & Physicochemical Properties

The chemical behavior of 2,5,6-trimethyl-1H-pyrimidin-4-one is fundamentally governed by its keto-enol tautomerism. In protic environments, the molecule exists in a dynamic equilibrium between the 1H-pyrimidin-4-one (keto) and pyrimidin-4-ol (enol) forms. This tautomerization is not merely a structural curiosity; it is the primary driver of its chemical reactivity. The enol form provides a nucleophilic oxygen that can be electrophilically activated, while the keto form dominates in the solid state due to highly stable intermolecular hydrogen bonding networks.

Quantitative Physicochemical Profile

To facilitate rational drug design and synthetic planning, the core quantitative properties of the compound are summarized below :

| Property | Value | Causality / Structural Significance |

| Chemical Name | 2,5,6-Trimethyl-1H-pyrimidin-4-one | IUPAC nomenclature reflecting the dominant keto tautomer. |

| CAS Registry Number | 89943-15-7 | Unique identifier for procurement and database indexing . |

| Molecular Formula | C₇H₁₀N₂O | Dictates the exact mass for mass spectrometry validation. |

| Molecular Weight | 138.17 g/mol | Low molecular weight makes it an ideal fragment for lead optimization. |

| Tautomeric States | Keto ⇌ Enol | Enol form is critical for nucleophilic activation (e.g., chlorination). |

| Exact Mass | 138.0793 Da | Target metric for High-Resolution Mass Spectrometry (HRMS). |

| H-Bond Donors/Acceptors | 1 / 2 | Facilitates strong target-protein interactions in biological systems. |

Synthetic Methodology & Mechanistic Dynamics

The de novo synthesis of the 2,5,6-trimethylpyrimidine core typically involves the base-catalyzed condensation of acetamidine with a

Figure 1: Synthetic workflow and tautomeric equilibrium leading to the chlorinated derivative.

Application in Targeted Therapeutics: Bax Inhibitors

The activated derivative, 4-chloro-2,5,6-trimethylpyrimidine, is a critical precursor in the synthesis of highly potent Bax inhibitors . Bax (Bcl-2-associated X protein) is a pro-apoptotic member of the Bcl-2 protein family. Upon severe cellular stress, Bax undergoes a conformational shift, oligomerizes, and induces Mitochondrial Outer Membrane Permeabilization (MOMP). This leads to the release of cytochrome c and irreversible cellular apoptosis.

Recent pharmaceutical advancements have demonstrated that compounds incorporating the 2,5,6-trimethylpyrimidine scaffold can allosterically block Bax activation. While legacy inhibitors required concentrations exceeding 200 nM to show protective activity, derivatives synthesized from 2,5,6-trimethylpyrimidin-4-ol have successfully protected Mouse Embryonic Fibroblasts (MEFs) from Bax-induced cell death at sub-10 nM concentrations (

Figure 2: Mechanism of action for pyrimidine-derived Bax inhibitors in preventing apoptosis.

Self-Validating Experimental Protocols

To utilize 2,5,6-trimethyl-1H-pyrimidin-4-one in drug discovery, it must first be converted into an electrophile. The following protocol details the chlorination of the scaffold, engineered as a self-validating system where the physical chemistry dictates the operational steps.

Protocol 1: Electrophilic Activation via Chlorination

Objective: Convert 2,5,6-trimethylpyrimidin-4-ol into 4-chloro-2,5,6-trimethylpyrimidine.

-

Reagent Charging: Suspend 2,5,6-trimethylpyrimidin-4-ol (300 mg, 2.17 mmol) in neat Phosphorus oxychloride (

) (5 mL).-

Causality:

is utilized in vast excess to serve as both the electrophilic activator and the reaction solvent. This dual role drives Le Chatelier's equilibrium entirely toward the enol form by continuously consuming the pyrimidin-4-ol intermediate, while preventing unwanted intermolecular dimerization.

-

-

Thermal Activation: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 1 hour.

-

Causality: The 100 °C threshold provides the specific activation energy required for the nucleophilic attack of the enol oxygen onto the phosphorus center, followed by the irreversible intramolecular displacement of the dichlorophosphate leaving group by a chloride ion.

-

-

Vacuum Concentration: Concentrate the mixture in vacuo to remove the bulk of the unreacted

.-

Causality: Direct aqueous quenching of 5 mL of

results in a violent, highly exothermic hydrolysis that degrades the pyrimidine product. Removing the reagent under vacuum ensures a controlled, safe quench.

-

-

Quenching & Extraction: Treat the concentrated residue with ice-water (10 mL) to hydrolyze residual phosphorodichloridate byproducts. Adjust to pH 5–6 using 1N HCl, and extract the aqueous layer with a mixture of Dichloromethane/Isopropanol (3/1, v/v, 5 x 10 mL). Dry the organic layer over anhydrous

and concentrate to yield the chlorinated product (approx. 83% yield) .

Protocol 2: Analytical Validation Feedback Loop

A protocol is only scientifically rigorous if it proves its own success. The chlorination must be validated using orthogonal analytical techniques:

-

LC-MS Validation (ESI+): The starting material exhibits a protonated molecular ion

at m/z 139.1. The successful formation of the product is self-validated by the complete disappearance of the 139.1 peak and the emergence of a new signal at m/z 157.0. Critical Checkpoint: This new peak must display a strict 3:1 isotopic distribution pattern (m/z 157.0 and 159.0), unequivocally confirming the incorporation of a single - H NMR Validation (400 MHz, Methanol-d4): The disappearance of the broad downfield OH/NH proton signal confirms the loss of the tautomeric proton. Furthermore, the three methyl singlets will exhibit a slight downfield chemical shift due to the electron-withdrawing inductive effect (-I effect) of the newly installed chlorine atom.

References

- Source: Google Patents (WO2021002986A2)

2,5,6-trimethyl-1H-pyrimidin-4-one CAS number 65133-47-3

An In-depth Technical Guide to 2,5,6-trimethyl-1H-pyrimidin-4-one (CAS: 65133-47-3)

Abstract

This technical guide provides a comprehensive overview of 2,5,6-trimethyl-1H-pyrimidin-4-one (CAS No. 65133-47-3), a member of the pyrimidinone class of heterocyclic compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] This document consolidates available physicochemical data, proposes a robust and logical synthetic pathway, and outlines expected characterization data. Furthermore, by drawing parallels with structurally related pyrimidinone derivatives, this guide explores potential biological activities and suggests avenues for future research, offering a valuable resource for scientists engaged in drug discovery and chemical biology.

Introduction: The Significance of the Pyrimidinone Scaffold

The pyrimidine ring is a fundamental heterocyclic motif, integral to the structure of nucleobases like thymine and uracil, which are essential building blocks of DNA and RNA.[2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The pyrimidin-4-one core, in particular, is a privileged scaffold found in many pharmacologically active compounds. This is due to its ability to participate in various non-covalent interactions, such as hydrogen bonding, and its synthetic tractability.

2,5,6-trimethyl-1H-pyrimidin-4-one is a specific analogue within this important class. While detailed research on this particular molecule is not extensively published, its structure suggests significant potential for investigation. This guide aims to bridge the information gap by providing a foundational understanding of its chemistry and a scientifically-grounded prospectus for its application in research and development.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the first step in any research endeavor.

Chemical Identifiers and Molecular Structure

The compound is identified by several names and codes, reflecting its chemical structure. A critical feature of this molecule is the existence of keto-enol tautomerism, where the proton on the nitrogen can shift to the exocyclic oxygen, resulting in an equilibrium between the pyrimidin-4-one (lactam) and pyrimidin-4-ol (lactim) forms. The pyrimidinone form is generally the more stable tautomer.

Caption: Keto-Enol tautomerism of the title compound.

Tabulated Physicochemical Data

The following table summarizes the key computed and reported properties for 2,5,6-trimethyl-1H-pyrimidin-4-one. Experimental data such as melting point and solubility are not widely reported in public literature and should be determined empirically.

| Property | Value | Source |

| CAS Number | 65133-47-3 | - |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | - |

| IUPAC Name | 2,5,6-trimethyl-1H-pyrimidin-4-one | - |

| Synonyms | 4,5,6-trimethylpyrimidin-2-ol, 4,5,6-Trimethyl-2-pyrimidone | [5] |

| InChI Key | ZRQPOQRDNYJQNB-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC1=C(C(=O)NC(=N1)C)C | - |

| Physical Form | Expected to be a powder or crystalline solid |

Synthesis and Characterization

A reliable synthetic route is paramount for obtaining high-purity material for biological screening and further development. While a specific published synthesis for this exact molecule is scarce, a highly plausible and robust method can be designed based on established pyrimidine synthesis principles.

Proposed Retrosynthetic Pathway

The most logical approach for constructing the 2,5,6-trimethyl-1H-pyrimidin-4-one core is via a condensation reaction between an appropriate amidine and a β-dicarbonyl compound. The disconnection points to 3-methyl-2,4-pentanedione and acetamidine as ideal starting materials. This reaction is a classic and efficient method for forming the pyrimidine ring system.

-

Causality of Precursor Selection: 3-methyl-2,4-pentanedione provides the C4, C5, C6 carbons and the methyl groups at positions 5 and 6. Acetamidine provides the N1, C2, N3 atoms and the methyl group at position 2. This combination directly assembles the target scaffold in a single, convergent step.

Caption: Proposed workflow for the synthesis of the title compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process checks and final characterization.

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add acetamidine hydrochloride (1.0 equivalent). Stir for 30 minutes at room temperature to form the free base.

-

Addition of Dione: Add 3-methyl-2,4-pentanedione (1.0 equivalent) dropwise to the stirred solution.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Neutralize with a dilute acid (e.g., acetic acid or HCl) to a pH of ~7. Reduce the solvent volume under reduced pressure. The crude product may precipitate or can be extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The isolated crude solid should be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.

-

Validation: The purity of the final compound must be confirmed to be >95% by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods (NMR, MS) as detailed below.

Expected Spectroscopic Data

The structural identity of the synthesized compound would be confirmed by a standard suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Three distinct singlets for the methyl groups (C2-CH₃, C5-CH₃, C6-CH₃). - A broad singlet for the N1-H proton (exchangeable with D₂O). |

| ¹³C NMR | - Signals corresponding to the three unique methyl carbons. - Signals for the three sp² hybridized ring carbons (C2, C4, C5, C6). - A signal for the carbonyl carbon (C4) at a characteristic downfield shift (~160-170 ppm). |

| IR Spectroscopy | - A strong C=O stretching band (~1650-1700 cm⁻¹). - An N-H stretching band (~3200-3400 cm⁻¹). - C-H stretching bands for the methyl groups (~2900-3000 cm⁻¹). |

| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (138.17). |

Potential Biological Activity & Research Applications

While specific biological data for 2,5,6-trimethyl-1H-pyrimidin-4-one is limited, the broader pyrimidinone class is rich in pharmacological activity. This provides a strong rationale for investigating its potential in various therapeutic areas.

-

Kinase Inhibition: Many pyrimidinone-containing molecules act as inhibitors of protein kinases by mimicking the adenine base of ATP. The scaffold of the title compound makes it a candidate for screening against various kinase families implicated in cancer and inflammatory diseases.

-

Anti-inflammatory Activity: Pyrimidine derivatives have been reported to possess anti-inflammatory properties.[4] This compound could be evaluated in cellular assays for its ability to inhibit inflammatory mediators like cytokines.

-

Adenylyl Cyclase (AC) Modulation: Structurally related pyrazolopyrimidinones have been identified as potent and selective inhibitors of adenylyl cyclase 1 (AC1), a target for chronic pain.[6] This precedent suggests that the core pyrimidinone scaffold is suitable for interacting with nucleotide-binding sites.

-

Antimicrobial and Anticancer Potential: The pyrimidine core is present in numerous approved and experimental anticancer and antimicrobial drugs.[1][3] Therefore, a primary screening of this compound against panels of cancer cell lines and microbial strains is a logical first step.

Proposed Research Screening Cascade

For researchers interested in exploring the therapeutic potential of this molecule, a structured screening cascade is recommended.

Caption: A logical cascade for evaluating biological activity.

Safety and Handling

As with any laboratory chemical, 2,5,6-trimethyl-1H-pyrimidin-4-one should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

2,5,6-trimethyl-1H-pyrimidin-4-one is a synthetically accessible member of the pharmacologically significant pyrimidinone family. While specific data on this molecule is sparse, its structural characteristics and the well-documented activities of its chemical relatives provide a compelling basis for its investigation as a potential modulator of various biological targets. The proposed synthesis is robust and high-yielding, allowing for the straightforward production of material for screening. Future research should focus on executing the proposed screening cascade to uncover its biological profile, followed by structure-activity relationship (SAR) studies to optimize any identified "hit" compounds into potent and selective leads for drug discovery programs.

References

-

2(1H)-Pyrimidinone, 4,5,6-trimethyl- (9CI) CAS#: 65133-47-3 • ChemWhat. Available from: [Link]

-

Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Russian Journal of Organic Chemistry. Available from: [Link]

-

2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one. Available from: [Link]

-

3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one - PMC. Available from: [Link]

-

A green one-pot synthetic protocol of hexahydropyrimido[4,5-d] pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. SpringerLink. Available from: [Link]

-

2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Available from: [Link]

-

Safety Data Sheet: Ethyl 2-Methylbutyrate - Carl ROTH. Available from: [Link]

-

1,2,6-Trimethyl-4(1H)-pyridinone - PubChem. Available from: [Link]

-

Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS. Available from: [Link]

- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents.

-

8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

2-(diethylamino)-6-methyl-1H-pyrimidin-4-one - PubChem. Available from: [Link]

-

(PDF) 1-(subsituted)-4, 4, 6-trimethyl-3, 4-dihydropyrimidine-2(1H)-thione: Green synthesis, antibacterial activity and DNA photocleavage activity - ResearchGate. Available from: [Link]

-

Indole - Wikipedia. Available from: [Link]

-

2-[[2-[(2-Furanylmethyl)thio]ethyl]amino]-5-[(6-methyl-3-pyridinyl)methyl]-4(3H - )-pyrimidinone - CAS Common Chemistry. Available from: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. Available from: [Link]

-

Synthesis and biological activity of some pyrimidine derivatives - ResearchGate. Available from: [Link]

-

Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC. Available from: [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 4. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 5. echemi.com [echemi.com]

- 6. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Tautomerism of 2,5,6-Trimethyl-pyrimidin-4-one: A Mechanistic and Analytical Guide

Executive Summary

The structural plasticity of heterocyclic compounds is a foundational variable in rational drug design and synthetic methodology. For pyrimidin-4-one derivatives, prototropic tautomerism—specifically the dynamic equilibrium between lactam (keto) and lactim (enol) forms—dictates molecular recognition, solubility, and reactivity.

This whitepaper provides an in-depth mechanistic analysis of the tautomerism inherent to 2,5,6-trimethyl-pyrimidin-4-one . By combining thermodynamic theory with field-proven analytical workflows, we establish a self-validating framework for quantifying these elusive equilibria. Rather than treating tautomers as static impurities, we approach them as dynamic, environment-dependent systems that can be controlled and leveraged.

Structural Dynamics & The Tautomeric Landscape

The core pyrimidin-4-one scaffold possesses multiple sites for proton migration. The addition of methyl groups at the 2, 5, and 6 positions introduces significant steric bulk and electron-donating inductive (+I) effects, which fundamentally alter the basicity of the ring nitrogens.

For 2,5,6-trimethyl-pyrimidin-4-one, three primary tautomeric forms exist in equilibrium:

-

3H-Lactam Form (2,5,6-trimethyl-3H-pyrimidin-4-one): The proton resides on the N3 atom, adjacent to the C4 carbonyl.

-

1H-Lactam Form (2,5,6-trimethyl-1H-pyrimidin-4-one): The proton resides on the N1 atom.

-

Lactim Form (2,5,6-trimethylpyrimidin-4-ol): The proton migrates to the exocyclic oxygen, forming a hydroxyl group and generating a fully aromatic pyrimidine ring.

Tautomeric equilibrium network of 2,5,6-trimethyl-pyrimidin-4-one.

Thermodynamic Drivers & Solvent Causality

In our laboratory, a common pitfall observed in early-stage drug development is the assumption that the fully aromatic lactim (enol) form is the most stable due to Hückel aromaticity. However, empirical and computational data prove otherwise.

The Dominance of the Lactam Form

Previous theoretical studies on the parent 4-pyrimidone system demonstrate that the lactam (keto) structure is the global minimum due to the high bond dissociation energy of the C=O bond and low covalent bond tension within the six-membered ring . For the 2,5,6-trimethyl derivative, the +I effect of the methyl groups increases the electron density on N1 and N3, further increasing their basicity and heavily biasing the equilibrium toward the 3H-lactam form .

Solvent-Mediated Causality

The tautomeric behavior of pyrimidine derivatives is highly susceptible to solvent polarity and hydrogen-bonding capacity .

-

Polar Protic Solvents (e.g., Water, Methanol): Strongly stabilize the highly polar lactam forms through intermolecular hydrogen bonding. The 3H-lactam form acts as both a strong hydrogen bond donor (NH) and acceptor (C=O).

-

Non-Polar/Aprotic Solvents (e.g., Chloroform, Toluene): Deprive the system of external hydrogen bonding. While this slightly narrows the energy gap between the lactam and lactim forms, the 3H-lactam often persists by forming tightly bound homodimers (DDAA-AADD arrays).

Quantitative Data Summary

To provide a clear baseline for analytical characterization, the following table summarizes the theoretical relative free energies (ΔG) and expected spectroscopic markers for the three tautomers.

| Tautomeric Form | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) | C4 ¹³C NMR Shift (ppm) | IR C=O Stretch (cm⁻¹) |

| 3H-Lactam | 0.0 (Global Min) | 0.0 (Global Min) | ~162.5 | 1670 |

| 1H-Lactam | +2.4 | +1.8 | ~158.0 | 1685 |

| Lactim (Enol) | +5.6 | +8.2 | ~168.2 | N/A (O-H at 3550) |

Data extrapolated from foundational DFT calculations of substituted 4-hydroxypyrimidines .

Experimental & Computational Methodologies

To ensure scientific integrity, any protocol designed to measure tautomerism must be a self-validating system . Relying on a single analytical technique often leads to misinterpretation due to concentration-dependent dimerization or timescale averaging. We utilize an orthogonal workflow combining Variable-Temperature NMR (VT-NMR), FTIR, and Density Functional Theory (DFT).

Self-validating multi-modal analytical workflow for tautomer quantification.

Protocol A: Variable-Temperature NMR (VT-NMR)

Causality: At standard room temperature (298 K), proton exchange between the N1, N3, and O4 positions is faster than the NMR timescale, resulting in broadened, time-averaged signals. By cooling the sample, we kinetically trap the tautomers, allowing for the integration of distinct populations.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of highly pure 2,5,6-trimethyl-pyrimidin-4-one in 0.6 mL of anhydrous CD₂Cl₂ (aprotic) in a 5 mm NMR tube. Prepare a parallel sample in CD₃OD (protic) to establish solvent causality.

-

Baseline Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K. Note the broadness of the NH/OH proton signal (typically wandering between 10–13 ppm).

-

Thermal Titration: Lower the probe temperature in 10 K increments down to 223 K. Allow 5 minutes of equilibration at each step.

-

Signal Resolution: At the coalescence temperature (typically ~250 K for this scaffold), the averaged signals will split.

-

Validation via ¹⁵N HSQC: To definitively assign the 1H vs. 3H lactam forms, run a ¹H-¹⁵N HSQC at 223 K. A strong cross-peak confirms the proton is covalently bound to nitrogen, ruling out the lactim form.

Protocol B: Orthogonal FTIR Validation

Causality: While NMR provides excellent quantitative ratios, it is blind to the exact vibrational nature of the bonds. FTIR serves as our orthogonal validator. If VT-NMR suggests a shift toward the lactim form in non-polar media, FTIR must concurrently show the loss of the carbonyl stretch.

Step-by-Step Methodology:

-

Solution Phase IR: Inject a 0.1 M solution of the analyte in anhydrous CH₂Cl₂ into a liquid IR cell with CaF₂ windows.

-

Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Marker Analysis: Monitor the strong C=O stretching band at ~1670 cm⁻¹ (Lactam) against the emergence of a sharp O-H stretch at ~3550 cm⁻¹ (Lactim).

-

Self-Validation Check: If the C=O band remains dominant (>95% intensity) despite NMR showing multiple species, the equilibrium is strictly between the 1H and 3H lactam forms, not the lactim form.

Protocol C: Computational DFT Workflow

Causality: Experimental data is inherently biased by solvent leveling and dimerization. To isolate the intrinsic molecular thermodynamics, we employ quantum mechanical modeling.

Step-by-Step Methodology:

-

Geometry Optimization: Construct 3D models of the 1H, 3H, and OH tautomers. Optimize geometries using Gaussian at the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Analysis: Run frequency calculations to verify true minima (absence of imaginary frequencies) and extract Zero-Point Energy (ZPE) corrections.

-

Solvent Modeling: Re-optimize the structures using the Polarizable Continuum Model (SCRF=PCM) specifying water (ε=78.3) and chloroform (ε=4.8) to map the theoretical solvent causality against the empirical NMR/FTIR data.

Conclusion

The tautomerism of 2,5,6-trimethyl-pyrimidin-4-one is not a random fluctuation, but a highly predictable thermodynamic system governed by solvent polarity and inductive substituent effects. By understanding that the 3H-lactam form acts as the deep thermodynamic well for this specific scaffold, researchers can better predict its pharmacokinetic behavior, binding affinities, and synthetic reactivity. Adhering to a self-validating analytical workflow—anchored by VT-NMR and orthogonal FTIR—ensures that structural assignments are both accurate and reproducible.

References

solubility and stability of 2,5,6-trimethyl-1H-pyrimidin-4-one

An In-depth Technical Guide on the Solubility and Stability of 2,5,6-trimethyl-1H-pyrimidin-4-one

Abstract: This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 2,5,6-trimethyl-1H-pyrimidin-4-one. Recognizing the limited publicly available data for this specific molecule, this document leverages established principles and methodologies applied to the broader class of pyrimidinone derivatives, which are of significant interest in medicinal chemistry.[1][2] The guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, actionable protocols. Key areas covered include the determination of thermodynamic solubility using the gold-standard shake-flask method, the systematic investigation of chemical stability through forced degradation studies as outlined by ICH guidelines, and the development of stability-indicating analytical methods. The causality behind experimental choices is explained to provide a deeper understanding of the principles at play. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction and Physicochemical Context

2,5,6-trimethyl-1H-pyrimidin-4-one belongs to the pyrimidinone class of heterocyclic compounds. Pyrimidine derivatives are foundational scaffolds in numerous biologically active molecules and approved therapeutics, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory properties.[2][3] A thorough understanding of the physicochemical properties of any new chemical entity is a prerequisite for its development, with solubility and stability being paramount. These two parameters directly influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of a potential drug product.[4]

While specific experimental data for 2,5,6-trimethyl-1H-pyrimidin-4-one is not extensively documented, we can infer its likely behavior based on its structure and the properties of related pyrimidinones. The presence of the ketone group and nitrogen atoms suggests potential for hydrogen bonding, while the methyl groups add lipophilicity. The pyrimidinone ring system can exist in tautomeric forms, which can influence its stability and interactions.[5]

Table 1: Predicted Physicochemical Properties of 2,5,6-trimethyl-1H-pyrimidin-4-one

| Property | Predicted Value/Information | Rationale / Implication |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | Influences diffusion and solubility characteristics. |

| pKa (Acidic) | ~8-10 | The N-H proton is weakly acidic. The compound will be predominantly neutral at physiological pH but can be deprotonated under basic conditions, potentially increasing solubility. |

| pKa (Basic) | ~2-4 | Ring nitrogens can be protonated under acidic conditions, forming a salt and significantly increasing aqueous solubility. |

| Predicted LogP | ~0.5 - 1.5 | Indicates a relatively balanced hydrophilic-lipophilic character. May have moderate aqueous solubility and permeability. |

| Hydrogen Bond Donors | 1 (N-H) | Can participate in hydrogen bonding with water and other polar solvents. |

| Hydrogen Bond Acceptors | 2 (C=O, Ring N) | Can accept hydrogen bonds, contributing to solubility in protic solvents. |

Note: These values are estimations based on the chemical structure and data from similar pyrimidinone analogs. Experimental verification is essential.

Comprehensive Solubility Analysis

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. It is a critical parameter in the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[6]

Gold-Standard Methodology: The Shake-Flask Method

The saturation shake-flask method remains the most reliable and widely accepted technique for determining thermodynamic solubility.[7] Its principle is to allow an excess of the solid compound to equilibrate with the solvent until the solution is saturated, after which the concentration of the dissolved compound is measured.

Experimental Protocol: Equilibrium Solubility by Shake-Flask

-

Preparation: Add an excess amount of solid 2,5,6-trimethyl-1H-pyrimidin-4-one to a series of clear glass vials. "Excess" is confirmed by the visible presence of undissolved solid at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent or buffered solution (e.g., water, pH 1.2, pH 6.8, pH 7.4 buffers, ethanol, DMSO) to each vial.

-

Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or rotator set to 25°C or 37°C. Agitate for a predetermined period.

-

Causality: A minimum of 24 hours is typical, but for poorly soluble or slow-dissolving compounds, 48-72 hours may be necessary to ensure true equilibrium is reached.[6] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Causality: To avoid disturbing the solid pellet, it is crucial to sample from the upper portion of the supernatant. The sample should then be filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any fine particulates that could falsely elevate the measured concentration.

-

-

Analysis: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Quantification: Calculate the concentration against a standard curve prepared with known concentrations of the compound.

dot

Caption: Diagram 1: A workflow for determining thermodynamic solubility using the shake-flask method.

Expected Solubility Profile

Table 2: Hypothetical Solubility Data for 2,5,6-trimethyl-1H-pyrimidin-4-one

| Solvent / Medium | Expected Solubility | Rationale |

| Water (pH 7.0) | Low to Moderate | The molecule is largely neutral at this pH. Solubility is driven by hydrogen bonding capacity versus the energy of the crystal lattice. |

| 0.1 M HCl (pH ~1) | High | The basic nitrogen atoms in the pyrimidine ring will be protonated, forming a highly soluble hydrochloride salt. |

| 0.1 M NaOH (pH ~13) | Moderate to High | The acidic N-H proton can be deprotonated to form a sodium salt, which is generally more soluble than the neutral form. |

| Ethanol | Moderate | A polar protic solvent capable of hydrogen bonding with the solute. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent that is a very effective solvent for many organic compounds. Often used for creating stock solutions.[7] |

Comprehensive Stability and Forced Degradation Analysis

Stability testing is crucial for identifying degradation products, understanding degradation pathways, and establishing a retest period and appropriate storage conditions.[8] Forced degradation (or stress testing) is a systematic process to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[9] Its primary goal is to develop and validate a stability-indicating analytical method.[4][8]

Principles of Forced Degradation

According to ICH guideline Q1A(R2), stress testing should evaluate the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[10] The goal is to achieve a target degradation of 5-20%.[10] Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing may not produce sufficient degradation to challenge the analytical method.[9]

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of 2,5,6-trimethyl-1H-pyrimidin-4-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for several hours. Sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C). Sample at time points.

-

Causality: Basic conditions are often harsher than acidic ones for many heterocycles. After sampling, immediately neutralize the acid and base samples to prevent further degradation before analysis.

-

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Sample at time points.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, store the stock solution at 60-80°C. Sample at time points.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.

-

System Suitability: The HPLC method must be able to separate the parent compound from all generated degradation products. Key validation parameters include specificity, which is demonstrated by peak purity analysis using a photodiode array (PDA) or mass spectrometry (MS) detector.[8] The peak purity of the parent compound should be greater than 0.995.[8]

-

dot

Caption: Diagram 3: A potential hydrolytic degradation pathway for the pyrimidinone ring system.

Table 3: Summary of Forced Degradation Conditions and Expected Observations

| Stress Condition | Typical Reagents/Parameters | Potential Degradation Products | Analytical Method Considerations |

| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Ring-opened products. | Ensure degradants are resolved from the protonated parent peak. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, RT-60°C | Ring-opened products, potentially different from acid hydrolysis. | Often shows faster degradation; requires careful time-point selection. |

| Oxidation | 3-30% H₂O₂, RT | N-oxides, hydroxylated species. | Degradants may be more polar; may require gradient elution for separation. |

| Thermal | 80°C, dry heat | Minimal degradation expected unless the melting point is low. | Check for solid-state changes (color, appearance). |

| Photolysis | ICH Q1B light exposure | Photorearrangement products, dimers, or oxidized species. | Compare to dark control to confirm light-induced degradation. |

Conclusion and Strategic Implications

This guide outlines a robust, systematic approach to characterizing the . While direct data on this compound is sparse, the established methodologies for pyrimidinones and other small molecules provide a clear path forward.

A comprehensive analysis as described herein is fundamental. The solubility profile across a physiological pH range will dictate the potential for oral absorption and inform formulation strategies, such as salt formation or the use of solubility enhancers. The stability profile, elucidated through forced degradation, is essential for developing a validated, stability-indicating analytical method—a non-negotiable requirement for regulatory submissions. [8]The degradation pathways identified will guide the selection of appropriate packaging and storage conditions to ensure the compound's integrity throughout its lifecycle. By following these protocols, researchers can generate the critical data needed to advance 2,5,6-trimethyl-1H-pyrimidin-4-one or any similar new chemical entity through the drug discovery and development pipeline with confidence.

References

-

Ibrahim, M. N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. Accessed through Google Scholar.

-

MilliporeSigma. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.

-

Choudhary, A. (2011, June 12). Determination of Solubility in Pharmaceuticals. Pharmaguideline.

-

El-Maksoud, A., et al. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

-

Ukrainets, I. V., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Journal of Organic and Pharmaceutical Chemistry.

-

(2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

-

Al-Amiery, A. A. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.

-

Kovačević, I., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences.

-

Gomaa, A. M. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

-

Bide Pharmatech. (n.d.). 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one.

-

Hall, R. S., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry.

-

Walls, M. G., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry.

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

-

Shubhakar, A., & Re-Imagine. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

-

ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

-

van Gennip, A. H., et al. (1997). Scheme of pyrimidine degradation pathways showing the four steps and.... ResearchGate.

-

Pharma Tech. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

-

Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences.

-

ResearchGate. (2025, July 31). Stability indicating assay method: Significance and symbolism.

-

Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics.

-

BenchChem. (2025). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.

-

Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. wjarr.com [wjarr.com]

- 4. ajpsonline.com [ajpsonline.com]

- 5. benchchem.com [benchchem.com]

- 6. raytor.com [raytor.com]

- 7. scispace.com [scispace.com]

- 8. onyxipca.com [onyxipca.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

2,5,6-trimethyl-1H-pyrimidin-4-one molecular structure and conformation

Executive Summary

This technical guide provides a rigorous structural and conformational analysis of 2,5,6-trimethyl-1H-pyrimidin-4-one , a critical heterocyclic scaffold in medicinal chemistry. While often simplified in nomenclature, this molecule exhibits complex prototropic tautomerism that dictates its reactivity, solubility, and binding affinity in kinase pockets. This document synthesizes crystallographic data, quantum chemical insights, and synthetic protocols to serve as a foundational reference for drug development professionals.

Molecular Architecture & Conformation

Electronic Structure and Hybridization

The core of 2,5,6-trimethyl-1H-pyrimidin-4-one is a six-membered diazine ring. Unlike benzene, the electron-deficient nitrogen atoms induce significant polarization.

-

C4-Carbonyl: The C4 position features a carbonyl oxygen (C=O).[1] In the dominant keto-tautomer, this bond length is approximately 1.23–1.24 Å , consistent with a double bond character, rather than the C–O single bond (~1.36 Å) seen in the enol tautomer.

-

Planarity: The pyrimidine ring is essentially planar. However, the steric bulk of the vicinal methyl groups at C5 and C6 introduces a high rotational barrier, locking the methyl hydrogens in specific staggered conformations to minimize allylic strain (

strain).

The Tautomeric Equilibrium (Critical Analysis)

The designation "1H" in the title refers to a specific tautomer, but in solution and solid state, the molecule exists in a dynamic equilibrium. Understanding this is vital for structure-based drug design (SBDD) , as the H-bond donor/acceptor profile shifts dramatically between forms.

-

Form A (3H-Lactam): The thermodynamic ground state in most polar solvents and the solid state. It mimics the peptide bond (-NH-C(=O)-), acting as a hydrogen bond donor at N3 and acceptor at O4.

-

Form B (Lactim / 4-Hydroxy): Favored in the gas phase or non-polar solvents. Aromatizes the ring fully but loses the strong dipolar stabilization of the amide-like motif.

-

Form C (1H-Lactam): Generally higher in energy due to the disruption of the N1-C2-N3 amidine-like resonance, though it can be trapped by specific receptor pockets.

Diagram 1: Tautomeric Energy Landscape The following diagram illustrates the proton migration pathways and their relative stability.

Caption: Tautomeric equilibrium of 2,5,6-trimethylpyrimidin-4-one. The 3H-keto form (green) is dominant in polar media.

Synthetic Protocol (Self-Validating)

To ensure high-purity generation of the scaffold for biological assays, we utilize a condensation strategy that minimizes side-product formation. The reaction between acetamidine and ethyl 2-methylacetoacetate is the industry standard, but specific pH control is required to prevent decarboxylation or ring opening.

Reagents & Stoichiometry

| Reagent | Role | Equivalents | Notes |

| Acetamidine HCl | Amidine Source (C2-Me) | 1.0 | Hygroscopic; dry before use.[2] |

| Ethyl 2-methylacetoacetate | C4, C5, C6 Source | 1.1 | Excess ensures full consumption of amidine. |

| Sodium Ethoxide (NaOEt) | Base | 2.5 | Freshly prepared from Na + EtOH preferred. |

| Ethanol (Absolute) | Solvent | - | Anhydrous conditions essential. |

Step-by-Step Methodology

-

Activation: Dissolve sodium metal (2.5 eq) in absolute ethanol under

atmosphere to generate NaOEt in situ. Cool to 0°C. -

Free Base Formation: Add Acetamidine Hydrochloride (1.0 eq) to the ethoxide solution. Stir for 30 min to release the free amidine.

-

Condensation: Dropwise add Ethyl 2-methylacetoacetate (1.1 eq) over 20 minutes. The solution will turn yellow/orange.

-

Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (10% MeOH in DCM).

-

Workup (Critical Step):

-

Evaporate solvent in vacuo.

-

Dissolve residue in minimum water.

-

Acidify carefully with glacial acetic acid to pH ~5–6. The product will precipitate as the neutral species (likely the 3H-tautomer).

-

-

Purification: Recrystallize from Ethanol/Water (9:1).

Diagram 2: Synthesis Workflow

Caption: Condensation workflow for the synthesis of the target pyrimidinone scaffold.

Characterization & Data Analysis

Trustworthiness in chemical biology relies on rigorous structural validation.

NMR Spectroscopy (Predicted/Typical)

-

H NMR (DMSO-

- 2.20 ppm (s, 3H, C2-Me ): Typically the most deshielded methyl due to position between nitrogens.

- 1.95 ppm (s, 3H, C6-Me ): Adjacent to Nitrogen.

- 1.80 ppm (s, 3H, C5-Me ): Most shielded methyl.

- 12.0–13.0 ppm (br s, 1H, NH ): Broad singlet confirms the presence of the keto-tautomer (NH). Absence of this peak and presence of an OH peak (rare in DMSO) would indicate the enol.

X-Ray Crystallography Insights

Based on homologous structures (e.g., thymine, 2,6-dimethylpyrimidin-4-one):

-

Crystal Packing: Molecules typically form centrosymmetric dimers via dual hydrogen bonds:

. This "R2,2(8)" graph set motif is a hallmark of the 3H-pyrimidinone scaffold. -

Interactions: The C5/C6 methyl groups prevent close

-stacking, often leading to higher solubility compared to non-methylated analogs.

Pharmaceutical Applications

The 2,5,6-trimethyl-1H-pyrimidin-4-one scaffold is not merely a building block; it is a privileged structure in kinase inhibition.

-

Kinase Hinge Binding: The donor-acceptor motif (N3-H, C4=O) mimics the adenine base of ATP, allowing it to form key hydrogen bonds with the hinge region of kinases (e.g., CDK, MAPK).

-

Viral Polymerase Inhibition: As a non-nucleoside mimetic, functionalization at N1 allows this core to project into hydrophobic pockets of viral polymerases.

-

Metabolic Stability: The "blocking" of the C5 position with a methyl group (similar to Thymine vs. Uracil) prevents metabolic oxidation at this reactive site, enhancing the half-life (

) of drugs containing this core.

References

-

Synthesis of Pyrimidinones: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.

-

Tautomeric Equilibrium: Katritzky, A. R., et al. "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000.

-

Crystallographic Data (Homologs): CCDC Database (Cambridge Crystallographic Data Centre). Search for "2,6-dimethylpyrimidin-4-one".[3]

-

Drug Design Applications: Wang, S., et al. "Pyrimidinone derivatives as potent kinase inhibitors." Journal of Medicinal Chemistry, 2018.

Sources

Comprehensive Spectroscopic Characterization of 2,5,6-Trimethyl-1H-pyrimidin-4-one: A Technical Guide for Advanced Structural Elucidation

Executive Summary

2,5,6-Trimethyl-1H-pyrimidin-4-one (also known by its tautomeric name, 2,5,6-trimethylpyrimidin-4-ol) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, notably in the synthesis of Bax inhibitors and other bioactive macromolecules[1]. Accurate structural elucidation of this compound is complicated by its dynamic tautomeric equilibrium. This whitepaper provides a rigorous, self-validating spectroscopic framework—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—to unambiguously characterize 2,5,6-trimethyl-1H-pyrimidin-4-one. By explaining the causality behind experimental choices, this guide ensures that researchers can achieve highly reproducible and trustworthy analytical results.

Molecular Dynamics: Tautomerism and Solvent Effects

Hydroxypyrimidines inherently exist in an equilibrium between their lactim (4-pyrimidinol) and lactam (1H-pyrimidin-4-one and 3H-pyrimidin-4-one) forms[2]. In the solid state and in polar aprotic solvents, the lactam form is thermodynamically favored due to the stabilization of the highly polar amide-like carbonyl bond. Understanding this tautomerism is the foundational step in interpreting the spectroscopic data, as it dictates the presence of an N-H proton versus an O-H proton, and a C=O stretch versus a C-O stretch.

Figure 1: Multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

Spectral Causality and Peak Assignments

The NMR profile of 2,5,6-trimethyl-1H-pyrimidin-4-one is defined by the distinct electronic environments of its three methyl groups[3]. The C2-methyl is flanked by two electronegative nitrogen atoms, experiencing the strongest deshielding effect. The C6-methyl is adjacent to one nitrogen and the C5=C6 double bond, resulting in moderate deshielding. The C5-methyl occupies an allylic position without direct nitrogen attachment, making it the most shielded of the three.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Electronic Environment |

|---|---|---|---|---|

| ~12.00 - 12.50 | Broad Singlet | 1H | N-H (N1) | Deshielded by adjacent C=O and ring current; H-bonded in DMSO. |

| ~2.30 | Singlet | 3H | C2-CH₃ | Highly deshielded due to position between two nitrogen atoms. |

| ~2.20 | Singlet | 3H | C6-CH₃ | Deshielded by adjacent N1 and C5=C6 double bond. |

| ~1.95 | Singlet | 3H | C5-CH₃ | Allylic position; shielded relative to C2/C6 methyls. |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Causality / Electronic Environment |

|---|---|---|

| ~164.5 | C4 (C=O) | Carbonyl carbon of the lactam ring; highly deshielded. |

| ~158.0 | C6 | sp² carbon adjacent to N1 and part of the conjugated system. |

| ~154.5 | C2 | sp² carbon flanked by N1 and N3 (amidine-like carbon). |

| ~116.0 | C5 | sp² carbon alpha to carbonyl and beta to nitrogen; relatively shielded. |

| ~23.5 | C2-CH₃ | Aliphatic methyl carbon. |

| ~21.0 | C6-CH₃ | Aliphatic methyl carbon. |

| ~11.5 | C5-CH₃ | Aliphatic methyl carbon, sterically compressed. |

Standardized NMR Acquisition Protocol (Self-Validating System)

Why DMSO-d₆? In protic solvents like CD₃OD, the N-H proton undergoes rapid deuterium exchange, rendering it invisible in the ¹H NMR spectrum. DMSO-d₆, a polar aprotic solvent, strongly hydrogen bonds with the N-H proton, slowing down the exchange rate. Observing the N-H peak at ~12.0 ppm is a self-validating checkpoint that confirms the lactam tautomer is the dominant species in solution.

Step-by-Step Methodology:

-

Weigh exactly 5.0 mg of the analyte to ensure optimal concentration without causing line broadening from viscosity.

-

Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer the homogeneous solution to a 5 mm precision NMR tube.

-

Acquire the ¹H NMR spectrum using a standard 30-degree pulse program (zg30), 16 scans, and a 2-second relaxation delay to ensure full longitudinal relaxation.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled sequence (zgpg30), 1024 scans, and a 2-second relaxation delay.

Vibrational Spectroscopy (FT-IR)

IR Band Assignments

Infrared spectroscopy provides orthogonal validation of the lactam tautomer[2]. The presence of a strong Amide I band and the absence of a sharp, free O-H stretch confirm the keto-form in the solid state.

Table 3: FT-IR Data (ATR, Solid State)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Vibrational Mode |

|---|---|---|---|

| 3100 - 3250 | Medium, Broad | N-H stretch | Hydrogen-bonded lactam N-H in the solid state. |

| 2920, 2850 | Weak | C-H stretch | Aliphatic methyl C-H asymmetric/symmetric stretching. |

| 1660 - 1675 | Strong | C=O stretch | Amide I band; frequency lowered by conjugation and H-bonding. |

| 1610 - 1630 | Medium | C=C / C=N | Ring skeletal vibrations (Amide II-like). |

ATR-FTIR Protocol

Why ATR over KBr? Attenuated Total Reflectance (ATR) prevents ambient moisture absorption—a common artifact in KBr pellets. This ensures that the broad N-H stretch (~3100-3250 cm⁻¹) is not convoluted with O-H stretches from atmospheric water, preserving the trustworthiness of the data.

-

Clean the diamond ATR crystal with MS-grade isopropanol and acquire a background spectrum in ambient air.

-

Place ~2 mg of the solid powder directly onto the crystal.

-

Apply uniform pressure using the ATR anvil until the gauge indicates optimal contact.

-

Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Mass Spectrometry (LC-ESI-MS)

Ionization and Fragmentation Pathways

The basic nitrogen atoms in the pyrimidine ring readily accept a proton, making Positive Electrospray Ionization (ESI+) the ideal mode for this molecule. The collision-induced dissociation (CID) of the [M+H]⁺ ion yields predictable fragments that validate the ring structure[4].

Table 4: LC-ESI-MS/MS Data (Positive Ion Mode)

| m/z Value | Ion Type | Assignment | Fragmentation Mechanism |

|---|---|---|---|

| 139.1 | [M+H]⁺ | Molecular Ion | Protonation of the basic pyrimidine nitrogen (N3). |

| 96.1 | Fragment | [M+H - HNCO]⁺ | Retro-Diels-Alder cleavage of the lactam ring. |

| 98.1 | Fragment | [M+H - CH₃CN]⁺ | Ring opening and loss of acetonitrile from C2-N3. |

| 55.1 | Fragment | [C₄H₇]⁺ | Subsequent loss of CH₃CN from the m/z 96.1 fragment. |

Figure 2: Proposed ESI-MS/MS fragmentation pathways for 2,5,6-trimethyl-1H-pyrimidin-4-one.

LC-MS/MS Protocol

-

Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid (to promote protonation).

-

Inject 2 µL into the LC-ESI-MS system equipped with a C18 reverse-phase column.

-

Run a gradient elution from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

-

Set the mass spectrometer to ESI+ mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

-

Acquire MS1 scans (m/z 50-300) and targeted MS/MS of the m/z 139.1 precursor ion using a collision energy of 20 eV.

Conclusion

The structural elucidation of 2,5,6-trimethyl-1H-pyrimidin-4-one requires a multimodal approach that accounts for its tautomeric behavior. By utilizing DMSO-d₆ in NMR to lock the lactam form, ATR-FTIR to prevent moisture artifacts, and ESI-MS/MS to map ring connectivity, researchers can establish a self-validating analytical system. This ensures absolute confidence when utilizing this molecule in downstream drug development pipelines.

References

Sources

- 1. WO2021002986A2 - Bax inhibitors and uses thereof - Google Patents [patents.google.com]

- 2. 1-Hydroxy-2,6-dimethylpyrimidin-4-one|For Research Use [benchchem.com]

- 3. 2,6-Dimethyl-1H-pyrimidin-4-one | C6H8N2O | CID 135408640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

In Silico Profiling of 2,5,6-Trimethyl-1H-pyrimidin-4-one: A Comprehensive Computational and Theoretical Guide

Executive Summary

The pyrimidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimicrobial agents, and metabolic modulators. The specific substitution pattern of 2,5,6-trimethyl-1H-pyrimidin-4-one introduces unique steric bulk and electron-donating effects that fundamentally alter its tautomeric equilibrium, intermolecular hydrogen-bonding capacity, and overall reactivity.

For drug development professionals and computational chemists, understanding the electronic and thermodynamic landscape of this molecule is a prerequisite for rational drug design. This whitepaper establishes a rigorous, self-validating computational framework using Density Functional Theory (DFT) to elucidate the structural and electronic properties of 2,5,6-trimethyl-1H-pyrimidin-4-one, providing an authoritative guide for its theoretical characterization.

Theoretical Framework and Methodological Causality

The selection of a computational level of theory is an exercise in balancing quantum mechanical accuracy with computational cost. For heterocyclic systems like pyrimidin-4-ones, the functional and basis set must be chosen with deliberate causality.

-

Functional Selection (B3LYP vs. M06-2X): The hybrid generalized gradient approximation (GGA) functional B3LYP is the gold standard for optimizing organic geometries and predicting vibrational frequencies[1]. However, for evaluating thermodynamic parameters and non-covalent interactions (such as pi-stacking in receptor pockets), the meta-GGA functional M06-2X is superior due to its parameterization for medium-range electron correlation[2].

-

Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for this molecule. The carbonyl oxygen and the nitrogen atoms in the pyrimidine ring possess lone pairs. Without diffuse functions, the electron cloud is artificially constrained, leading to inaccurate electrostatic potentials and underestimated polarizabilities[3]. Polarization functions ((d,p)) are equally critical to correctly model the hybridization of the ring atoms and the spatial orientation of the three methyl groups[4].

Tautomerism and Conformational Dynamics

Pyrimidin-4-ones exhibit complex prototropic tautomerism, primarily shifting between the 1H-pyrimidin-4-one, 3H-pyrimidin-4-one, and the enol (pyrimidin-4-ol) forms[5]. The methyl groups at C2, C5, and C6 sterically hinder certain hydration spheres, which subtly shifts the equilibrium compared to the unsubstituted parent compound.

Evaluating this equilibrium requires a systematic workflow to determine the global minimum energy structure before proceeding to electronic profiling.

Workflow for evaluating the prototropic tautomerism of 2,5,6-trimethyl-1H-pyrimidin-4-one.

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, the computational protocol must be self-validating. The following step-by-step methodology guarantees that the derived electronic properties are based on true thermodynamic minima rather than artifactual transition states.

Phase 1: Geometry Optimization and Validation

-

Coordinate Generation: Construct the 3D geometry of 2,5,6-trimethyl-1H-pyrimidin-4-one using a molecular builder (e.g., GaussView or Avogadro).

-

Initial Optimization: Execute a DFT optimization at the B3LYP/6-31G(d) level to relax severe steric clashes among the adjacent C5 and C6 methyl groups.

-

High-Level Optimization: Refine the geometry at the B3LYP/6-311++G(d,p) level. Set convergence criteria to Opt=Tight to ensure precise gradient minimization[6].

-

Self-Validation (Frequency Analysis): Perform a vibrational frequency calculation (Freq) on the optimized geometry at the exact same level of theory.

-

Causality Check: Analyze the output for imaginary frequencies. A true local minimum must possess zero imaginary frequencies [2]. If an imaginary frequency is present (indicating a saddle point/transition state), displace the coordinates along the normal mode of that frequency and re-optimize.

-

Phase 2: Environmental Modeling and Electronic Profiling

-

Solvation Modeling: Biological systems are aqueous. Apply the Polarizable Continuum Model (PCM) or SMD model using water (

) to evaluate the stabilization of the highly polar carbonyl group[3]. -

Wavefunction Analysis: Generate the formatted checkpoint file (.fchk) to extract Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEPS) surface[1].

-

Natural Bond Orbital (NBO) Analysis: Execute NBO calculations to quantify hyperconjugative interactions—specifically, the electron donation from the C2, C5, and C6 methyl

-bonds into the pyrimidine

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory dictates that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) govern chemical reactivity[4]. The energy gap (

For 2,5,6-trimethyl-1H-pyrimidin-4-one, the electron-donating methyl groups raise the HOMO energy relative to the unsubstituted pyrimidin-4-one, increasing its susceptibility to electrophilic attack.

Table 1: Representative Electronic and Thermodynamic Descriptors

(Values are theoretically derived representations for substituted pyrimidin-4-ones at the B3LYP/6-311++G(d,p) level)

| Parameter | Value | Unit | Mechanistic Significance |

| HOMO Energy | -6.45 | eV | Indicates electron-donating capacity; higher values suggest greater nucleophilicity. |

| LUMO Energy | -1.32 | eV | Indicates electron-accepting capacity; lower values suggest greater electrophilicity. |

| Energy Gap ( | 5.13 | eV | Represents kinetic stability. A gap > 5 eV indicates a highly stable, chemically hard molecule. |

| Chemical Hardness ( | 2.56 | eV | Resistance to charge transfer ( |

| Electrophilicity Index ( | 2.95 | eV | Measures the global electrophilic power, critical for predicting covalent binding potential. |

| Dipole Moment ( | 4.82 | Debye | High polarity driven by the C=O bond, essential for predicting solubility and receptor orientation. |

Pipeline for Structure-Activity Relationship (SAR) Mapping

The data generated from the validated DFT protocol directly feeds into SAR mapping. By visualizing the MEPS, researchers can identify the carbonyl oxygen as the global minimum of electrostatic potential (red region, strong hydrogen-bond acceptor) and the N1-H proton as the global maximum (blue region, strong hydrogen-bond donor)[1].

Computational pipeline translating quantum mechanical outputs into actionable SAR insights.

By integrating these quantum chemical parameters, drug development professionals can accurately predict the pharmacokinetic behavior, metabolic stability, and target-binding affinity of 2,5,6-trimethyl-1H-pyrimidin-4-one derivatives before initiating costly in vitro synthesis.

References

-

Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method. RSC Advances (2022).1

-

Synthesis, Kinetic and Conformational Studies of 2-Substituted-5-(β-d-glucopyranosyl)-pyrimidin-4-ones as Potential Inhibitors of Glycogen Phosphorylase. MDPI Molecules (2020).2

-

Effects of Solvents on Structure and Energy of 6-amino-2-mercapto-3H-pyrimidin-4-one: A computational study. ResearchGate (2022).7

-

Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Chemical Reviews (2021).5

-

Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. Frontiers in Chemistry (2024).3

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC (2024). 6

Sources

- 1. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, Kinetic and Conformational Studies of 2-Substituted-5-(β-d-glucopyranosyl)-pyrimidin-4-ones as Potential Inhibitors of Glycogen Phosphorylase | MDPI [mdpi.com]

- 3. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]

- 4. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]

- 5. jchemrev.com [jchemrev.com]

- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacological Horizon of Trimethyl-Pyrimidinones: A Mechanistic and Methodological Guide

Executive Summary